(3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
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Description
(3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C19H17N5O3 and its molecular weight is 363.377. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which are part of the compound’s structure, have been found to inhibit cox-2 .
Mode of Action
Pyrrolidine derivatives have been reported to inhibit cox-2 with ic50 values in the range of 1–8 µm . This suggests that the compound might interact with its targets by binding to them and inhibiting their activity.
Biochemical Pathways
The inhibition of cox-2 by pyrrolidine derivatives suggests that the compound might affect pathways related to inflammation and pain, as cox-2 is involved in the production of prostaglandins, which play a key role in these processes .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in molecules, such as the nitrogen in the pyrrolidine ring, can help in obtaining the best adme/tox results for drug candidates . This suggests that the compound might have favorable ADME properties.
Result of Action
The inhibition of cox-2 by pyrrolidine derivatives suggests that the compound might reduce the production of prostaglandins, leading to reduced inflammation and pain .
Properties
IUPAC Name |
[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c1-12-16(24-8-3-2-6-15(24)20-12)19(25)23-9-7-13(11-23)17-21-18(27-22-17)14-5-4-10-26-14/h2-6,8,10,13H,7,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCILJQLTPHSWRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(C3)C4=NOC(=N4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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